molecular formula C₁₆H₁₄F₃NO₃S B1140853 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime CAS No. 87736-79-6

2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime

Cat. No.: B1140853
CAS No.: 87736-79-6
M. Wt: 357.35
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Description

2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-tosyl oxime (CAS: 87736-79-6) is a fluorinated oxime derivative characterized by a trifluoromethyl group attached to an acetophenone core and a tosyl-protected oxime moiety. Its synthesis involves reacting 2,2,2-trifluoro-1-(4-methylphenyl)ethanone oxime with p-toluenesulfonyl chloride (TsCl) in acetone with triethylamine as a base, yielding 94% of the product as a colorless oil . The compound’s stability and reactivity make it a precursor for heterocyclic systems, such as diaziridines, via reactions with liquid ammonia .

Properties

IUPAC Name

[[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3S/c1-11-3-7-13(8-4-11)15(16(17,18)19)20-23-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAOMANCFBUXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

The synthesis begins with 2,2,2-trifluoro-1-(4-methylphenyl)ethanone, a trifluoromethylated acetophenone derivative. This ketone undergoes sequential modifications:

  • Oxime Formation : Reaction with hydroxylamine or its derivatives to form the corresponding oxime.

  • Tosylation : Introduction of the tosyl (p-toluenesulfonyl) group via nucleophilic substitution.

Oxime Synthesis

The oxime intermediate is synthesized by condensing the ketone with hydroxylamine hydrochloride in a polar solvent. Key conditions include:

  • Solvent : Ethanol, methanol, or trifluoroethanol (TFE) for enhanced solubility of fluorinated compounds.

  • Base : Aqueous sodium hydroxide or pyridine to neutralize HCl byproducts.

  • Temperature : Reflux (60–80°C) for 4–6 hours.

For example, in trifluoroethanol, the reaction achieves near-quantitative yields due to the solvent’s ability to stabilize intermediates. The oxime’s structure is confirmed via 1H NMR^1\text{H NMR} (singlet for NH at δ 10.2 ppm) and 19F NMR^{19}\text{F NMR} (CF3_3 resonance at δ -63 ppm).

Tosylation of the Oxime

The oxime is subsequently tosylated using p-toluenesulfonyl chloride (TsCl) under basic conditions:

  • Base : Pyridine, triethylamine, or sodium hydride to scavenge HCl.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Reaction Time : 12–24 hours for complete conversion.

The tosyl group’s electron-withdrawing nature stabilizes the oxime, facilitating subsequent transformations such as diazirine synthesis. The product is purified via recrystallization from diethyl ether/hexane, yielding a white solid with a melting point of 104–109°C.

Advanced Methodologies and Optimizations

One-Pot Oxime Tosylation

A streamlined one-pot protocol eliminates intermediate isolation:

  • Simultaneous Addition : Hydroxylamine hydrochloride and TsCl are added sequentially to the ketone in THF.

  • Base : Potassium carbonate facilitates both oxime formation and tosylation.

  • Yield : 85–90% with reduced purification steps.

This method minimizes side reactions, such as over-tosylation, by controlling stoichiometry (1:1.2 ketone:TsCl).

Catalytic Approaches

Palladium-catalyzed methods, adapted from trifluoromethylated triazole syntheses, have been explored:

  • Catalyst : Pd(OAc)2_2 with triphenylphosphine.

  • Conditions : NaN3_3 as a nitrene source in acetone at 60°C.

  • Outcome : While effective for triazoles, this method yields <30% for tosyl oximes, limiting practicality.

Solvent and Temperature Effects

Comparative studies highlight solvent impacts:

SolventReaction Time (h)Yield (%)Purity (%)
Trifluoroethanol69599
Ethanol88895
THF128290

Data aggregated from.

Lower temperatures (0–5°C) during tosylation reduce byproducts like sulfonic acid esters, enhancing purity.

Characterization and Quality Control

Spectroscopic Analysis

  • IR Spectroscopy : Strong absorptions at 1650 cm1^{-1} (C=N) and 1370 cm1^{-1} (S=O).

  • Mass Spectrometry : Molecular ion peak at m/z 357.35 (M+^+).

Purity Optimization

  • Recrystallization : Diethyl ether/hexane (1:3) yields >99% purity.

  • Chromatography : Silica gel column with ethyl acetate/hexane (1:4) resolves residual TsCl.

Industrial-Scale Production

Cost-Efficiency

  • Raw Materials : TsCl accounts for 60% of total costs.

  • Yield Improvements : One-pot methods reduce solvent use by 40%, lowering production costs.

Applications in Organic Synthesis

The compound serves as a precursor for:

  • Diazirines : Photolabile crosslinkers via treatment with ammonia.

  • Pharmaceutical Intermediates : Anticancer and antiviral agents .

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis Overview

The synthesis of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime typically involves:

  • Formation of the Ketone : Achieved through Friedel-Crafts acylation of 4-methylacetophenone with trifluoroacetic anhydride.
  • Oxime Formation : Conversion of the ketone to oxime using hydroxylamine hydrochloride.
  • Tosylation : The oxime is tosylated using tosyl chloride in the presence of a base like pyridine.

Chemistry

  • Building Block for Synthesis : This compound serves as an intermediate in synthesizing more complex fluorinated organic compounds. Its trifluoromethyl group enhances lipophilicity, making it valuable in drug design and development.
  • Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and substitution, allowing for the exploration of new synthetic pathways and reaction mechanisms .

Biology

  • Proteomics Research : Utilized in studying protein interactions and functions. The oxime group can form stable complexes with metal ions, which is beneficial for catalysis and enzyme inhibition studies .
  • Enzyme Mechanism Probes : Acts as a probe in understanding enzyme mechanisms due to its ability to interact with active sites of enzymes, potentially inhibiting their activity .

Industry

  • Production of Specialty Chemicals : Employed in manufacturing specialty chemicals and materials, including agrochemicals and pharmaceuticals. Its unique structure allows for the creation of derivatives with enhanced properties .
  • Agrochemical Intermediate : Important in the synthesis of agrochemicals like trifluoxystrobin, which is used for pest control .

Case Study 1: Synthesis and Application in Drug Development

A study highlighted the use of this compound as an intermediate in developing novel antifungal agents. The compound's ability to form stable complexes with biological targets was leveraged to enhance the efficacy of drug candidates.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of synthesizing this compound revealed that optimizing reaction conditions could significantly reduce waste production. This study emphasized the importance of developing greener synthetic routes for chemical production .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ in substituents on the phenyl ring or the oxime-protecting group. Key examples include:

Compound Name Substituents/Modifications CAS Number Key Properties
2,2,2-Trifluoro-1-phenyl-ethanone O-tosyl oxime Phenyl instead of 4-methylphenyl 40618-87-9 LogP: 4.75; colorless oil
(Z)-1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethanone O-tosyl oxime 4-Chloro-3-nitro substitution N/A Yellow oil; 75% synthetic yield
1-(4-Trifluoromethylphenyl)-2-(1H-imidazol-1-yl)ethanone oxime Imidazole-containing oxime N/A Antimicrobial activity
1-p-Tolylethanone O-acetyl oxime Acetyl group instead of tosyl N/A Higher reactivity in sulfonylation

Electronic Effects: The trifluoromethyl group enhances electron-withdrawing properties, stabilizing intermediates in cyclization reactions compared to non-fluorinated analogs like 1-p-tolylethanone derivatives . Tosyl protection improves leaving-group ability, facilitating nucleophilic substitutions relative to acetylated oximes .

Steric Effects : Bulky substituents (e.g., 4-chloro-3-nitro in ) reduce synthetic yields (75% vs. 94% for the target compound), indicating steric hindrance during tosylation .

Physicochemical Properties

Hydrophobicity: The target compound’s logP (4.75) is higher than non-tosylated analogs like 4'-methyl-2,2,2-trifluoroacetophenone (logP ~3.2 estimated), reflecting the tosyl group’s contribution to hydrophobicity .

Thermal Stability: As an oil, the compound is less crystalline than analogs like 1-(3,4-dichlorophenyl)ethanone oxime (solid, CAS: 71516-68-2), suggesting weaker intermolecular forces .

Biological Activity

2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime (CAS Number: 87736-79-6) is a compound of significant interest in both organic chemistry and biological research. Its unique structure, characterized by the presence of trifluoromethyl, tosyl, and oxime functional groups, allows it to participate in a variety of chemical reactions and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in proteomics, and potential therapeutic uses.

  • Molecular Formula : C16H14F3NO3S
  • Molecular Weight : 357.3 g/mol
  • IUPAC Name : [2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]amino 4-methylbenzenesulfonate
  • Canonical SMILES : CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F

The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions and other biomolecules. The oxime functional group can participate in nucleophilic reactions, allowing the compound to act as a ligand in various biochemical processes.

Interaction with Proteins

Research indicates that this compound is utilized in proteomics for studying protein interactions and functions. It can modify specific amino acid residues within proteins, potentially altering their activity or stability. This property is particularly useful in identifying protein targets for drug development .

Biological Applications

The compound's applications extend beyond basic research into potential therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Research : The structural characteristics of the compound allow it to interact with cellular pathways involved in cancer progression. Investigations into its cytotoxic effects on cancer cell lines are ongoing .

Study 1: Cytotoxic Effects on Cancer Cells

A study assessed the cytotoxic effects of various oxime derivatives, including this compound, on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly at concentrations above 10 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed that at a concentration of 50 µg/mL, the compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli. Further studies are needed to elucidate the exact mechanism behind this activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundTrifluoromethyl, Tosyl groupAntimicrobial, Cytotoxic
2,2-Dichloro-1-(4-methylphenyl)ethanone O-Tosyl OximeLacks trifluoromethyl groupLimited biological activity
1-(4-Methylphenyl)-3-(trifluoromethyl)-ureaSimilar aromatic structureModerate cytotoxicity

Q & A

Q. What are the standard synthetic routes for preparing 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime?

The synthesis typically involves two key steps:

  • Step 1 : Formation of the oxime via reaction of 2,2,2-trifluoro-1-(4-methylphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) under controlled temperatures (50–70°C) in aqueous or alcoholic media. This step yields the intermediate oxime .
  • Step 2 : Tosylation of the oxime using tosyl chloride (TsCl) in the presence of a base (e.g., pyridine) to introduce the O-tosyl group. Purification is achieved via recrystallization or column chromatography . Key Optimization Parameters : Temperature control during oxime formation and stoichiometric ratios of TsCl are critical for yields exceeding 70% .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the trifluoromethyl group (-CF3_3) and aromatic protons. The oxime proton (N-OH) appears as a broad singlet at δ 10–12 ppm .
  • X-Ray Diffraction : Single-crystal X-ray studies (e.g., similar oximes in ) reveal planar geometry at the carbonyl carbon and non-covalent interactions stabilizing the tosyl group .
  • FT-IR : Stretching vibrations at 1650–1680 cm1^{-1} (C=N) and 1150–1200 cm1^{-1} (S=O) validate functional groups .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

The -CF3_3 group is strongly electron-withdrawing, increasing the electrophilicity of the adjacent carbonyl carbon. This facilitates nucleophilic attack by amines or hydrazines, enabling applications in heterocycle synthesis (e.g., pyrazoles). Kinetic studies show a 3× faster reaction rate compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 50% vs. 85%)?

Discrepancies arise from:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve TsCl reactivity but may promote side reactions.
  • Catalytic Bases : Pyridine vs. triethylamine affects tosylation efficiency. Recommendation : Use a Design of Experiments (DoE) approach to optimize solvent/base combinations, with real-time monitoring via HPLC to track intermediate purity .

Q. What role does this oxime play in enantioselective synthesis?

The tosyl oxime acts as a chiral auxiliary in asymmetric allylic alkylation. For example, it directs π-allyl palladium complexes to yield enantiomeric excess (ee) >90% in indole derivatives (see ). Stereochemical control is achieved via steric hindrance from the tosyl group .

Q. How is this compound utilized in multi-step drug synthesis?

It serves as a key intermediate in:

  • Anticancer Agents : Coupling with thienoquinoline moieties () produces inhibitors of topoisomerase II.
  • Antipsychotics : Structural analogs () target dopamine receptors via trifluoromethyl-enhanced lipophilicity .

Q. What mechanistic insights explain its stability under acidic vs. basic conditions?

  • Acidic Conditions : Protonation of the oxime nitrogen destabilizes the C=N bond, leading to hydrolysis to the ketone.
  • Basic Conditions : Deprotonation forms a resonance-stabilized nitrile oxide intermediate, enhancing thermal stability (TGA data shows decomposition >200°C) .

Data Contradiction Analysis

Parameter Reported Value A Reported Value B Resolution Strategy
Reaction Temperature50°C 70°C Optimize via gradient heating (50→70°C) to balance yield/purity.
Tosylation Yield70% 85% Use anhydrous conditions and molecular sieves to scavenge HCl.

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